8-Chloro-2'-o-methyladenosine

Catalog No.
S13401838
CAS No.
634207-55-9
M.F
C11H14ClN5O4
M. Wt
315.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-2'-o-methyladenosine

CAS Number

634207-55-9

Product Name

8-Chloro-2'-o-methyladenosine

IUPAC Name

(2R,3R,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Molecular Formula

C11H14ClN5O4

Molecular Weight

315.71 g/mol

InChI

InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-9-5(16-11(17)12)8(13)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1

InChI Key

IXTQMSFHXDXWKT-KQYNXXCUSA-N

Canonical SMILES

COC1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O

8-Chloro-2'-O-methyladenosine is a purine nucleoside analog characterized by the presence of a chlorine atom at the 8-position of the adenine base and a methoxy group at the 2'-position of the ribose sugar. This compound is notable for its structural modifications that enhance its biological activity compared to natural adenosine derivatives. The molecular formula of 8-Chloro-2'-O-methyladenosine is C11H14ClN5O4, with a molecular weight of approximately 303.72 g/mol .

Typical of nucleoside analogs, including:

  • Methylation Reactions: The methoxy group at the 2'-position can undergo further methylation under specific conditions, influencing its reactivity and biological properties.
  • Phosphorylation: This compound can be phosphorylated to form nucleotide analogs, which are crucial for various biochemical applications.
  • Hydrolysis: The stability of the chlorinated and methoxy groups can lead to hydrolytic cleavage, affecting its pharmacokinetics.

The biological activity of 8-Chloro-2'-O-methyladenosine is primarily linked to its role as an antitumor agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly those associated with lymphoid tissues. Its mechanism involves interference with nucleic acid synthesis and modulation of signaling pathways related to cell proliferation and apoptosis . Additionally, it has been shown to influence RNA processing and stability, potentially through interactions with methyltransferases and other RNA-binding proteins .

The synthesis of 8-Chloro-2'-O-methyladenosine typically involves several key steps:

  • Starting Material: The synthesis often begins with adenosine or its derivatives.
  • Chlorination: Chlorination at the 8-position can be achieved using reagents such as phosphorus oxychloride or thionyl chloride.
  • Methylation: The introduction of the methoxy group at the 2'-position is commonly performed using methyl iodide in an alkaline medium, resulting in selective methylation .
  • Purification: The final product is purified through chromatography techniques to isolate pure 8-Chloro-2'-O-methyladenosine.

8-Chloro-2'-O-methyladenosine has several applications in research and medicine:

  • Antitumor Research: It serves as a lead compound in developing new anticancer therapies due to its potent cytotoxic effects.
  • RNA Modification Studies: Researchers utilize this compound to study RNA modifications and their implications in gene regulation.
  • Pharmaceutical Development: It acts as a template for synthesizing other nucleoside analogs with enhanced therapeutic properties.

Studies have demonstrated that 8-Chloro-2'-O-methyladenosine interacts with various biological targets, including:

  • Methyltransferases: It can modulate the activity of enzymes responsible for adding methyl groups to RNA, influencing gene expression profiles .
  • RNA-Binding Proteins: The compound may bind to specific proteins involved in RNA processing and stability, altering their function and interaction networks .
  • Cell Signaling Pathways: Its effects on cell proliferation suggest interactions with signaling pathways that regulate tumor growth and survival.

Several compounds share structural similarities with 8-Chloro-2'-O-methyladenosine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2'-O-MethyladenosineMethyl group at 2' positionModulates RNA stability
N6-MethyladenosineMethyl group at N6 positionInfluences mRNA metabolism
8-Bromo-2'-O-methyladenosineBromine instead of chlorine at position 8Antiviral activity
8-Amino-2'-O-methyladenosineAmino group at position 8Potential immunomodulatory effects
N6-(4-Fluorobenzyl)adenosineFluorobenzyl substitution at N6Selective A1 receptor agonist

Each of these compounds demonstrates distinct biological activities influenced by their unique structural modifications. In contrast, 8-Chloro-2'-O-methyladenosine's specific combination of chlorine and methoxy groups contributes to its unique pharmacological profile, making it a valuable candidate for further research in therapeutic applications.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

315.0734316 g/mol

Monoisotopic Mass

315.0734316 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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